molecular formula C13H10N2OS2 B5805673 1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone

1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone

Cat. No. B5805673
M. Wt: 274.4 g/mol
InChI Key: MMKINTDODOUCGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the growth and survival of cancer cells.

Mechanism of Action

1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone works by inhibiting the activity of BTK, which is a key signaling molecule in the B-cell receptor (BCR) pathway. The BCR pathway plays a critical role in the survival and proliferation of B-cells, which are the cells that give rise to many types of lymphomas and leukemias. By inhibiting BTK, 1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone blocks the activation of the BCR pathway and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone has been shown to have a number of biochemical and physiological effects in cancer cells. For example, 1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone inhibits the phosphorylation of downstream signaling molecules in the BCR pathway, such as PLCγ2 and AKT. 1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone also induces cell cycle arrest and apoptosis in cancer cells. In addition, 1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone has been shown to modulate the tumor microenvironment by reducing the infiltration of immune cells, such as T-cells and macrophages.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone is its high potency and selectivity for BTK, which makes it an attractive candidate for the treatment of various types of cancer. 1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone has also been shown to have a favorable safety profile in preclinical studies. However, one limitation of 1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several future directions for the development of 1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone and other BTK inhibitors. One direction is the combination of BTK inhibitors with other anti-cancer drugs, such as immune checkpoint inhibitors and CAR T-cell therapies. Another direction is the development of BTK inhibitors for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Finally, the identification of biomarkers that predict response to BTK inhibitors may help to personalize treatment for cancer patients.

Synthesis Methods

The synthesis of 1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone involves several steps, including the preparation of the thieno[2,3-b]pyridine intermediate, the introduction of the thienyl group, and the final coupling with the ethanone moiety. The synthesis of 1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.

Scientific Research Applications

1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. In these studies, 1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone has been shown to inhibit the growth and survival of cancer cells both in vitro and in vivo. 1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone has also been shown to enhance the activity of other anti-cancer drugs, such as rituximab and venetoclax.

properties

IUPAC Name

1-(3-amino-6-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c1-7(16)12-11(14)8-4-5-9(15-13(8)18-12)10-3-2-6-17-10/h2-6H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKINTDODOUCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone

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